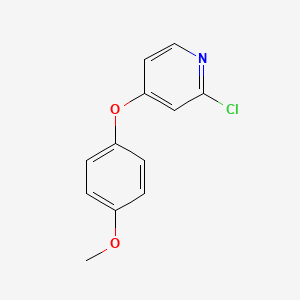

2-Chloro-4-(4-methoxyphenoxy)pyridine

Description

2-Chloro-4-(4-methoxyphenoxy)pyridine is a heterocyclic compound featuring a pyridine core substituted with a chlorine atom at position 2 and a 4-methoxyphenoxy group at position 4. This structure confers unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry and agrochemical research. Its synthesis typically involves nucleophilic aromatic substitution or multi-component reactions, as seen in structurally related pyridine derivatives . The compound’s electron-withdrawing chlorine and electron-donating methoxyphenoxy groups influence its reactivity, solubility, and interactions with biological targets, such as enzymes or receptors .

Properties

Molecular Formula |

C12H10ClNO2 |

|---|---|

Molecular Weight |

235.66 g/mol |

IUPAC Name |

2-chloro-4-(4-methoxyphenoxy)pyridine |

InChI |

InChI=1S/C12H10ClNO2/c1-15-9-2-4-10(5-3-9)16-11-6-7-14-12(13)8-11/h2-8H,1H3 |

InChI Key |

UTBBTFACHGEZSK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=CC(=NC=C2)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Substituent Position: The position of chlorine and aryloxy groups significantly affects bioactivity. For example, 2-(4-chlorophenoxy)pyridine (phenoxy at position 2) lacks the antimicrobial activity seen in 4-substituted derivatives like those in .

- Electron Effects : Electron-withdrawing groups (e.g., Cl, CF₃O) enhance electrophilicity, improving interactions with biological targets. Compound 112’s trifluoromethoxy group increases anti-TMV activity but reduces insecticidal efficacy compared to unmodified precursors .

- Molecular Weight : Higher molecular weights (e.g., 436.29 in ) correlate with improved antimicrobial potency, likely due to enhanced membrane penetration .

Antimicrobial Activity

- Target Compound: Limited data available, but structurally similar derivatives (e.g., 2-amino-4-(2-chloro-5-phenyl)pyridines) exhibit MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .

- Analogues : Derivatives with nitro or bromo substituents show enhanced activity due to increased lipophilicity and enzyme inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.